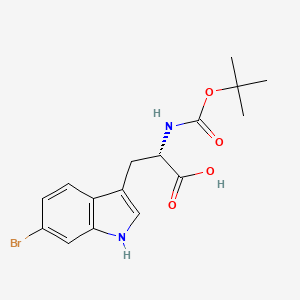
Boc-6-Brom-L-Tryptophan
Übersicht
Beschreibung
Boc-6-Bromo-L-tryptophan is a derivative of L-tryptophan, a non-proteinogenic L-alpha-amino acid . It has a molecular weight of 383.24 g/mol . It is used for research purposes only .
Synthesis Analysis
The synthesis of Boc-6-Bromo-L-tryptophan involves the use of di-tert-butyl dicarbonate and 6-bromo-L-tryptophan . A study has shown that an effective 6BrIG production strategy in Escherichia coli uses tryptophan 6-halogenase SttH, tryptophanase TnaA, and flavin-containing monooxygenase MaFMO .Molecular Structure Analysis
The molecular formula of Boc-6-Bromo-L-tryptophan is C16H19BrN2O4 . It is a tautomer of a L-6’-bromotryptophan zwitterion .Chemical Reactions Analysis
The Boc group in Boc-6-Bromo-L-tryptophan is stable towards most nucleophiles and bases . The logic of individual repressors can be modularly programmed by creating heterodimeric fusions .Physical And Chemical Properties Analysis
Boc-6-Bromo-L-tryptophan is a white solid . It should be stored at 0-8°C . Its IUPAC name is (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .Wissenschaftliche Forschungsanwendungen
Marine Biologie und Chemische Abwehr
Boc-6-Brom-L-Tryptophan: findet sich in marinen Peptiden, die eine entscheidende Rolle bei den chemischen Abwehrmechanismen von Meerestieren spielen . Diese bromierten Tryptophan-Analoga tragen zur strukturellen Stabilität von Peptiden bei und machen sie weniger anfällig für proteolytischen Abbau. Diese Eigenschaft ist besonders vorteilhaft für Meerestiere wie Kegelschnecken und Seeigel, die diese Peptide als eine Form der chemischen Abwehr verwenden.
Pharmakologie
In der pharmakologischen Forschung zeigen Peptide, die This compound enthalten, verschiedene biologische Aktivitäten, die vielversprechend für die Medikamentenentwicklung sind . Zu diesen Aktivitäten gehören antimikrobielle, insektizide, hämolytische und zytotoxische Wirkungen. Das Vorhandensein von bromierten Tryptophan-Analoga in diesen Peptiden macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika oder Krebsmedikamente.
Neurologische Forschung
Einige Peptide mit This compound zeigen die Fähigkeit, an Rezeptoren des Nervensystems zu binden . Diese Eigenschaft kann genutzt werden, um Behandlungen für neurologische Erkrankungen zu entwickeln. Die Spezifität dieser Peptide für die gezielte Bindung an Rezeptoren kann zur Entwicklung von Medikamenten mit weniger Nebenwirkungen im Vergleich zu traditionellen Medikamenten führen.
Biotechnologische Produktion
Die Verbindung wurde in biotechnologischen Verfahren verwendet, wie z. B. der fermentativen Produktion von bromiertem Tryptophan unter Verwendung von Corynebacterium glutamicum . Diese Methode ist eine grüne Alternative zur chemischen Synthese und bietet eine nachhaltigere und weniger gefährliche Möglichkeit zur Herstellung bromierter Verbindungen.
Protein-Engineering
This compound: dient als nicht codierte Aminosäure, die im Protein-Engineering verwendet wird . Es kann durch posttranslationale Modifikationen in Peptide eingebaut werden, so dass Forscher Proteinfunktionen und -interaktionen auf kontrollierte Weise untersuchen können.
Antitumorforschung
Die Antitumoraktivität von Peptiden, die bromierte Tryptophan-Analoga enthalten, ist ein bedeutendes Forschungsgebiet in der Krebsforschung . Diese Peptide können so konstruiert werden, dass sie gezielt Krebszellen angreifen, wodurch die Auswirkungen auf gesunde Zellen reduziert und die Wirksamkeit von Krebsbehandlungen verbessert werden.
Antibiotika-Entwicklung
Die antimikrobiellen Eigenschaften von Peptiden mit This compound werden für die Entwicklung neuer Antibiotika untersucht . Angesichts der zunehmenden Antibiotikaresistenz könnten diese Peptide eine neue Verteidigungslinie gegen resistente Bakterienstämme bieten.
Landwirtschaftliche Anwendungen
Bromierte Verbindungen, einschließlich derer, die von This compound abgeleitet sind, haben potenzielle Anwendungen in der Landwirtschaft . Sie können zur Entwicklung neuer Pestizide oder Wachstumsregulatoren verwendet werden und tragen so zu höheren Ernteerträgen und Schädlingsresistenz bei.
Wirkmechanismus
Target of Action
Boc-6-Bromo-L-tryptophan is a derivative of the amino acid tryptophan, with a bromine atom at the 6th position and a tert-butoxycarbonyl (Boc) group
Mode of Action
The Boc group in Boc-6-Bromo-L-tryptophan serves as a protective group for the amino group in the tryptophan molecule . It is stable towards most nucleophiles and bases . The bromine atom at the 6th position could potentially alter the compound’s interaction with its targets, but specific interactions would depend on the particular biochemical context.
Action Environment
The action, efficacy, and stability of Boc-6-Bromo-L-tryptophan could be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Despite the evolutionarily limited regulatory role of TrpR, vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs . New variants were identified that were responsive to 5- and 6-bromo-L-tryptophan, which are high-value compounds implicated in the biosynthesis of neuropharmacological and antitumorogenic .
Biochemische Analyse
Biochemical Properties
Boc-6-Bromo-L-tryptophan plays a significant role in biochemical reactions due to its unique structure. The bromine atom at the 6th position of the indole ring introduces steric and electronic effects that can influence the compound’s interactions with enzymes, proteins, and other biomolecules. For instance, Boc-6-Bromo-L-tryptophan can interact with halogenase enzymes, which catalyze the halogenation of organic compounds. These interactions are crucial for studying the enzymatic mechanisms and the role of halogenated tryptophan derivatives in biological systems .
Cellular Effects
Boc-6-Bromo-L-tryptophan affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated tryptophan derivatives, including Boc-6-Bromo-L-tryptophan, have been shown to affect the kynurenine pathway, which is involved in the metabolism of tryptophan and plays a role in immune response and neuroprotection . Additionally, Boc-6-Bromo-L-tryptophan can impact the synthesis of serotonin and melatonin, which are crucial for regulating mood, sleep, and other physiological processes.
Molecular Mechanism
At the molecular level, Boc-6-Bromo-L-tryptophan exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing their structure and function. Boc-6-Bromo-L-tryptophan can also act as an inhibitor or activator of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions can lead to changes in gene expression and cellular responses, providing insights into the molecular mechanisms underlying the compound’s effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-6-Bromo-L-tryptophan can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that Boc-6-Bromo-L-tryptophan is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in vitro and in vivo have demonstrated that Boc-6-Bromo-L-tryptophan can have sustained effects on cellular processes, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of Boc-6-Bromo-L-tryptophan vary with different dosages in animal models. At low doses, the compound can modulate tryptophan metabolism and influence physiological processes without causing significant adverse effects. At high doses, Boc-6-Bromo-L-tryptophan can exhibit toxic effects, such as inhibiting key enzymes in tryptophan metabolism and disrupting cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.
Metabolic Pathways
Boc-6-Bromo-L-tryptophan is involved in several metabolic pathways, including the kynurenine and serotonin pathways. The compound can interact with enzymes such as tryptophan hydroxylase, indoleamine 2,3-dioxygenase, and kynurenine aminotransferase, influencing the production of metabolites like kynurenine, serotonin, and melatonin . These interactions can affect metabolic flux and alter the levels of key metabolites, providing insights into the compound’s role in regulating physiological processes.
Transport and Distribution
Within cells and tissues, Boc-6-Bromo-L-tryptophan is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function in biological systems.
Subcellular Localization
Boc-6-Bromo-L-tryptophan’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, mitochondria, or other organelles, where it exerts its effects on cellular processes . Understanding the subcellular localization of Boc-6-Bromo-L-tryptophan is crucial for elucidating its role in regulating cellular function and metabolism.
Eigenschaften
IUPAC Name |
(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

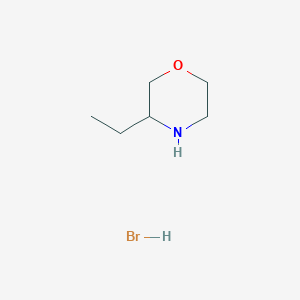
![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)


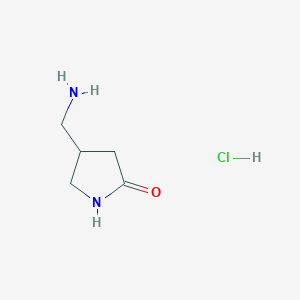



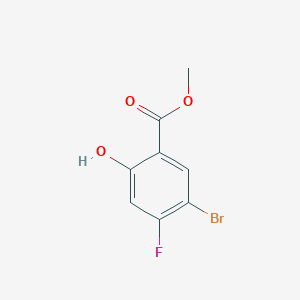
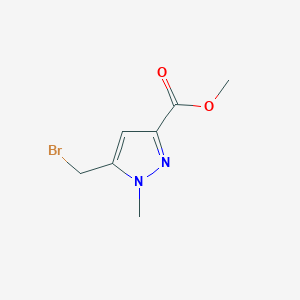

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)
